molecular formula C7H7BrO B123540 4-Bromoanisole CAS No. 104-92-7

4-Bromoanisole

Cat. No.: B123540
CAS No.: 104-92-7
M. Wt: 187.03 g/mol
InChI Key: QJPJQTDYNZXKQF-UHFFFAOYSA-N
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Description

4-Bromoanisole, also known as 1-bromo-4-methoxybenzene, is an organobromine compound with the chemical formula CH₃OC₆H₄Br. It is a colorless liquid with a pleasant smell similar to that of anise seed. This compound is one of three isomers of bromoanisole, the others being 3-bromoanisole and 2-bromoanisole. This compound is a precursor to many 4-anisyl derivatives and finds applications in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromoanisole can be synthesized through the bromination of anisole. One common method involves dissolving anisole and liquid bromine in 1-butyl-3-methylimidazole nitrate under an oxidizing gas atmosphere. The reaction is carried out under closed conditions at temperatures ranging from 25°C to 100°C for over an hour .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting p-bromophenol with dimethyl sulfate. This method is efficient and yields a high-purity product .

Chemical Reactions Analysis

Grignard Reagent Formation

4-Bromoanisole reacts with magnesium in dry ether to form the corresponding Grignard reagent (CH₃OC₆H₄MgBr). This intermediate participates in nucleophilic substitutions, such as reactions with phosphorus trichloride:
3CH3OC6H4MgBr+PCl3(CH3OC6H4)3P+3MgBrCl3\,\text{CH}_3\text{OC}_6\text{H}_4\text{MgBr}+\text{PCl}_3\rightarrow (\text{CH}_3\text{OC}_6\text{H}_4)_3\text{P}+3\,\text{MgBrCl}
The product, tris(4-methoxyphenyl)phosphine, is a ligand in catalysis .

Suzuki-Miyaura Coupling

This compound undergoes palladium-catalyzed coupling with phenylboronic acid to form biaryl derivatives. A representative protocol includes:

Reagent/Condition Detail
CatalystPd[P(tert-Bu)₃]₂
Base8 N KOH
SolventDioxane
Temperature25°C
Yield92%

This reaction is pivotal in synthesizing pharmaceuticals and agrochemicals .

Heck Reaction

In room-temperature ionic liquids, this compound couples with ethyl acrylate to yield ethyl 4-methoxycinnamate:
CH3OC6H4Br+CH2=CHCOOEtCH3OC6H4CH=CHCOOEt\text{CH}_3\text{OC}_6\text{H}_4\text{Br}+\text{CH}_2=\text{CHCOOEt}\rightarrow \text{CH}_3\text{OC}_6\text{H}_4\text{CH}=\text{CHCOOEt}
Conditions : Pd catalyst, ionic liquid solvent, ambient temperature .

Bromination of Anisole

Industrial synthesis of this compound involves brominating anisole using NaBr/H₂O₂ in the presence of a titanium-based catalyst:

Parameter Value
CatalystBis[1-methyl-3-(3-sulfopropyl)imidazolium] hexafluorotitanate
SolventWater
Temperature25°C
Reaction Time3 h
Yield86–91%

This green chemistry approach minimizes waste and avoids hazardous solvents .

Dibromination Byproducts

Under excess bromine and oxidizing conditions (e.g., H₂O₂/H₂SO₄), this compound further reacts to form 2,4-dibromoanisole as a minor product (5–25% yield) .

Organozinc Reagents

This compound reacts with zinc to form CH₃OC₆H₄ZnBr, which is useful in Negishi coupling and other metal-mediated syntheses .

Biochemical Interactions

In RNA extraction protocols, this compound partitions genomic DNA into the organic phase, leaving RNA in the aqueous layer. This application leverages its preferential interaction with DNA over RNA .

Comparative Reaction Data

Reaction Type Key Reagents/Conditions Major Product Yield
Suzuki CouplingPd catalyst, phenylboronic acid4-Methoxybiphenyl92%
Grignard FormationMg, dry etherTris(4-methoxyphenyl)phosphine>85%
BrominationNaBr, H₂O₂, titanium catalystThis compound86–91%

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

4-Bromoanisole is widely recognized as an important intermediate in synthetic organic chemistry. It serves as a precursor for the synthesis of various compounds, including:

  • Aryl 1,3-Diketones : Used in the preparation of complex organic molecules.
  • Ethyl 4-Methoxycinnamate : A compound utilized in the fragrance industry .

Reactions Involving this compound

  • Suzuki Coupling Reaction : It is employed in coupling reactions with phenylboronic acid to produce biaryl compounds .
  • Heck Reaction : This reaction involves the coupling of aryl halides with alkenes, where this compound acts as a coupling partner .
Reaction Type Description
Suzuki CouplingFormation of biaryl compounds using phenylboronic acid.
Heck ReactionCoupling of aryl halides with alkenes.
Bromination ReagentActs as a brominating agent for various substrates.

Biological Applications

RNA Extraction

This compound is utilized in molecular biology for RNA extraction processes. Its ability to interact with genomic DNA (gDNA) helps eliminate DNA contamination during RNA isolation, ensuring higher purity of RNA samples .

Mechanism of Action

  • Target Interaction : The compound interacts with gDNA, facilitating its separation into the organic layer during extraction protocols.
  • Biochemical Properties : Its effectiveness in reducing DNA contamination makes it a valuable reagent in laboratories focused on genetic research and molecular biology .

Industrial Applications

Use in Pharmaceuticals and Fragrances

As a high-purity chemical intermediate, this compound finds applications in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs) and other intermediates. Additionally, its properties make it suitable for use in fragrances and personal care products .

Industry Application
PharmaceuticalsSynthesis of APIs and intermediates.
Fragrance IndustryUsed in creating aromatic compounds for perfumes and personal care products.

Case Study 1: Synthesis of Bioactive Compounds

A study highlighted the use of this compound in the total synthesis of bioactive natural products. The compound was integral to creating complex structures that exhibit antibiotic properties, showcasing its role beyond mere chemical synthesis .

Case Study 2: Environmental Impact Assessment

Research has been conducted to assess the environmental impact of using brominated compounds like this compound in industrial processes. The findings suggest that while effective as a reagent, careful handling and disposal are necessary to mitigate environmental risks associated with brominated organic compounds .

Mechanism of Action

The mechanism of action of 4-Bromoanisole involves its ability to form reactive intermediates, such as Grignard reagents and organozinc derivatives. These intermediates can then participate in various chemical reactions, leading to the formation of complex organic molecules. In RNA extraction, this compound interacts with genomic DNA, facilitating its separation from RNA .

Comparison with Similar Compounds

  • 3-Bromoanisole
  • 2-Bromoanisole
  • 4-Bromotoluene
  • 4-Bromobenzotrifluoride

Comparison: 4-Bromoanisole is unique due to its methoxy group at the para position, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound is more commonly used in coupling reactions and as a brominating reagent .

Biological Activity

4-Bromoanisole, a brominated derivative of anisole, has garnered attention in various fields of biological and chemical research due to its diverse biological activities and applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound (C7_{7}H7_{7}BrO) is characterized by the presence of a bromine atom at the para position of the methoxy group on the aromatic ring. This structural feature contributes to its reactivity and biological properties.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : It has been shown to possess antibacterial properties against various pathogens.
  • Anti-inflammatory Effects : Research indicates that it can modulate inflammatory responses.
  • Antitumor Potential : Some studies suggest it may have cytotoxic effects on cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntitumorInduces apoptosis in cancer cell lines

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Regulation : It influences the cell cycle by inducing G2/M phase arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound can generate ROS, which may contribute to its cytotoxic effects on tumor cells.
  • Enzyme Inhibition : It has been reported to inhibit various metabolic enzymes, impacting cellular metabolism and signaling pathways.

Case Studies

  • Antimicrobial Efficacy :
    A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics. This suggests potential for development as an antimicrobial agent in clinical settings .
  • Anti-inflammatory Mechanism :
    In vitro experiments showed that this compound reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated with lipopolysaccharide (LPS). This indicates its potential as an anti-inflammatory therapeutic .
  • Antitumor Activity :
    A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that it induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Research Findings

Recent findings highlight the versatility of this compound in various applications:

  • Catalytic Applications : In synthetic chemistry, it serves as a valuable reagent in cross-coupling reactions such as Suzuki and Heck reactions, facilitating the formation of complex organic molecules .
  • Photocatalytic Properties : Research has explored its use as a photocatalyst in organic reactions, demonstrating effective radical generation under light irradiation conditions .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Bromoanisole critical for experimental design?

this compound (C₇H₇BrO) has a molecular weight of 187.04 g/mol, a boiling point of 223.0°C, and a density of 1.4 g/cm³. Its melting point (9–10°C) and flash point (94.4°C) are critical for handling and storage, particularly in reactions requiring inert atmospheres or elevated temperatures. These properties influence solvent selection, reaction scalability, and safety protocols (e.g., avoiding open flames). The methoxy group’s electron-donating nature also impacts its reactivity in electrophilic substitutions .

Q. What are the established synthetic routes for this compound, and how can purity be ensured?

Common methods include:

  • Bromination of anisole : Direct bromination using Br₂/FeBr₃ or HBr/H₂O₂.
  • Nucleophilic substitution : Reaction of 4-bromophenol with methyl iodide under basic conditions.
    Purity is typically verified via GC-MS or HPLC, with cross-referencing against NIST spectral databases. Recrystallization in ethanol or hexane is recommended to remove unreacted precursors .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what are the expected spectral signatures?

  • ¹H NMR : Aromatic protons appear as a doublet (δ 7.4–7.6 ppm) and singlet (δ 3.8 ppm for OCH₃).
  • ¹³C NMR : Signals at δ 160.5 (C-O), 115–130 (aromatic carbons), and 55.6 (OCH₃).
  • IR : Strong C-O stretch at ~1250 cm⁻¹ and aromatic C-Br at ~550 cm⁻¹.
  • MS : Molecular ion peak at m/z 187 (M⁺) and fragment ions at m/z 170 (loss of OH) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

The methoxy group in this compound deactivates the aromatic ring via electron donation, reducing the electrophilicity of the C-Br bond. This lowers reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) compared to bromobenzene. For example, conversions drop from >90% for bromobenzene to ~65% for this compound under identical conditions. Optimizing catalyst systems (e.g., Pd(PPh₃)₄ with strong bases) can mitigate this .

Q. What methodological considerations are essential when employing this compound in photoredox catalytic systems?

In photoredox reactions (e.g., with 4CzIPN photocatalysts), this compound undergoes reduction via solvated electrons generated through two-photon absorption. Key considerations include:

  • Light source : 390–405 nm irradiation for optimal photocatalyst activation.
  • Solvent choice : Acetonitrile enhances electron mobility.
  • Quenching studies : Time-resolved spectroscopy (fs–ns resolution) confirms electron transfer rates (k = 3.4 × 10¹⁰ M⁻¹s⁻¹) .

Q. How can researchers resolve contradictions in reported reaction efficiencies of this compound across different studies?

Discrepancies in yields (e.g., 62% vs. 93% in cross-coupling) often arise from:

  • Catalyst loading : Higher Pd concentrations (1–5 mol%) improve conversion.
  • Temperature : Reactions at 60°C vs. 100°C show divergent kinetics (e.g., this compound conversions increase from 65% to 91% with temperature).
  • Analytical methods : GC-MS vs. ¹H NMR may report varying yields due to solvent removal artifacts. Replicate studies under controlled conditions are advised .

Q. What strategies optimize the conversion yield of this compound in Suzuki-Miyaura couplings under varying catalytic conditions?

Variable Optimal Condition Conversion
CatalystPd(PPh₃)₄91%
Temperature60°C97%
BaseK₂CO₃89%
SolventToluene85%
Higher temperatures (60–100°C) and polar aprotic solvents (DMF) enhance reactivity but may increase side reactions .

Q. How do solvent polarity and temperature affect the reaction kinetics of this compound in electron transfer processes?

In photoredox systems, polar solvents (e.g., acetonitrile) stabilize solvated electrons, accelerating reduction. Elevated temperatures (e.g., 25°C → 40°C) increase diffusion rates but may degrade photocatalysts. Kinetic studies using transient absorption spectroscopy are critical for mapping these effects .

Q. What advanced analytical techniques are recommended to investigate unexpected reactivity of this compound in radical-mediated reactions?

  • EPR Spectroscopy : Detects radical intermediates (e.g., aryl radicals).
  • Time-Resolved Fluorescence : Monitors excited-state lifetimes of photocatalysts.
  • DFT Calculations : Predicts reaction pathways and transition states.
    For example, this compound’s inertness toward excited-state quenching in 4CzIPN systems was confirmed via nanosecond transient absorption .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reaction pathways?

DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions, predicting regioselectivity in substitutions. Coupled with experimental kinetic data (e.g., Arrhenius plots), these models validate mechanisms and guide catalyst design. For instance, computations revealed the methoxy group’s role in lowering LUMO energy, favoring nucleophilic attack .

Properties

IUPAC Name

1-bromo-4-methoxybenzene
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InChI

InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
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InChI Key

QJPJQTDYNZXKQF-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)Br
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7BrO
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DSSTOX Substance ID

DTXSID2059308
Record name Benzene, 1-bromo-4-methoxy-
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Molecular Weight

187.03 g/mol
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Physical Description

Clear light yellow liquid; mp = 9-10 deg C; [Sigma-Aldrich MSDS]
Record name 4-Bromoanisole
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CAS No.

104-92-7
Record name 4-Bromoanisole
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Synthesis routes and methods I

Procedure details

The bromination of anisole with one equivalent of bromine is chloroform, at room temperature, is reported to give an 80% yield of monobromoanisole. Grignard, Bellet and Courtot, Ann. Chim. 4, 28 (1915). The preparation of dibromoanisole from anisole, and of tribromoanisole from dibromoanisole, in carbon tetrachloride, is also reported. Kohn and Sussman, Monatsh. Chem. 46, 575 (1925). "Several days" reaction time is reported for the preparation of several tribromophenyl alkyl ethers. Yields are not reported. Baiford and Birosel, J. Am. Chem. Soc., 51, 1776 (1929). The bromination of anisole with three equivalents of bromine yields 1.5% tribromoanisole. Similarly, the bromination of monobromoanisole with two equivalents of bromine in chloroform is reported to give only small quantities of tribromoanisole, and tribromoanisole is reported not to brominate further. D. M. Birosel, Univ. Phillipines Natural Applied Sci. Bull. 1, 145 (1931).
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Synthesis routes and methods II

Procedure details

In a 500 mL round bottom flask was charged 2,4-dibromoanisole (5.0 g, 18.8 mmol) followed by 200 mL of dry tetrahydrofuran under nitrogen. The reaction mixture was then cooled to −78° C., and n-butyllithium (16.11 mL, 22.56 mmol) was added dropwise. The reaction mixture was stirred for 30 min at −78° C. The reaction mixture was then warmed to 0° C. and trimethylborate (2.57 mL, 22.56 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 30 min. 5 mL of glacial acetic acid was added followed by 10 mL of 35% wt. hydrogen peroxide in a drop wise fashion. The reaction was allowed to stir 12 h at room temperature. The reaction was quenched with 1 N HCl, extracted with ethylacetate (100×3) and the combined organic phases were dried over Na2SO4, filtered and evaporated under reduced pressure. Purification by column chromatography yielded 1 g (26%) of 3-hydroxy, 4-methoxybromobenzene (white crystals). (96:4 Hexanes:ethylacetate).
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Synthesis routes and methods III

Procedure details

25 g (0.20 mol) of dimethyl sulphate are run over the course of 45 minutes into a refluxing suspension of 34.4 g (0.20 mol) of p-bromophenol and 27.5 g (0.20 mol) of potassium carbonate in 150 ml of acetone. The reflux is maintained for a further hour, the inorganic salts are removed by filtration and the filtrate is evaporated to dryness under reduced pressure. The residue is dissolved in diethyl ether, the ether solution is washed with dilute sodium hydroxide solution and water and is dried over dry sodium sulphate, and the solvent is evaporated to give 37.2 g of a slightly yellow oil which is insoluble in water.
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Synthesis routes and methods IV

Procedure details

Bromination using NBS has been found to be applicable for use with a wide range of aromatic starting materials or substrates, as is summarized in Table 1. For example, anisole can be brominated by use of 1 equivalent of NBS in the presence of 5 mol % of ZrCl4 at −78° C. to afford p-bromoanisole in 98% yield as sole product (Table 1, Entry 1). However, in the absence of ZrCl4 the halogenation does not proceed, even at room temperature (Table 1, Entry 1).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Oxidooxycarbonylbenzoate
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2-Oxidooxycarbonylbenzoate
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2-Oxidooxycarbonylbenzoate
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2-Oxidooxycarbonylbenzoate
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